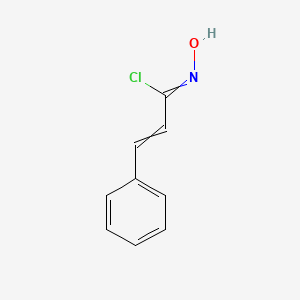
N-Hydroxy-3-phenylprop-2-enimidoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hydroxy-3-phenylprop-2-enimidoyl chloride is an organic compound that belongs to the class of imidoyl chlorides These compounds are characterized by the presence of a carbon-nitrogen double bond (C=N) with a hydroxyl group attached to the nitrogen atom and a chloride group attached to the carbon atom
準備方法
Synthetic Routes and Reaction Conditions
N-Hydroxy-3-phenylprop-2-enimidoyl chloride can be synthesized through the reaction of N-hydroxy-3-phenylprop-2-enamide with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂). The reaction typically takes place under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
N-Hydroxy-3-phenylprop-2-enamide+SOCl2→N-Hydroxy-3-phenylprop-2-enimidoyl chloride+SO2+HCl
Industrial Production Methods
Industrial production of this compound would likely involve the use of large-scale chlorination reactors with precise control over temperature and pressure to optimize yield and purity. The use of continuous flow reactors could enhance the efficiency of the process by allowing for better control over reaction parameters and minimizing the formation of by-products.
化学反応の分析
Types of Reactions
N-Hydroxy-3-phenylprop-2-enimidoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by various nucleophiles, such as amines, alcohols, or thiols, to form corresponding imidoyl derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form N-hydroxy-3-phenylprop-2-enamide and hydrochloric acid.
Oxidation and Reduction: The compound can undergo oxidation to form N-hydroxy-3-phenylprop-2-enimidoyl oxide or reduction to form N-hydroxy-3-phenylprop-2-enamine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols. Reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous solutions of acids or bases can be used to hydrolyze the compound.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents such as sodium borohydride can be used under mild conditions.
Major Products Formed
Substitution Reactions: Formation of N-substituted imidoyl derivatives.
Hydrolysis: Formation of N-hydroxy-3-phenylprop-2-enamide.
Oxidation and Reduction: Formation of N-hydroxy-3-phenylprop-2-enimidoyl oxide or N-hydroxy-3-phenylprop-2-enamine.
科学的研究の応用
N-Hydroxy-3-phenylprop-2-enimidoyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in studies exploring the biological activity of imidoyl derivatives, including their antimicrobial and anti-inflammatory properties.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of N-Hydroxy-3-phenylprop-2-enimidoyl chloride involves its interaction with nucleophiles, leading to the formation of covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in medicinal chemistry, the compound may interact with enzyme active sites, leading to inhibition or activation of enzymatic activity.
類似化合物との比較
Similar Compounds
N-Hydroxy-3-phenylprop-2-enamide: Similar structure but lacks the chloride group, making it less reactive in substitution reactions.
N-Hydroxy-3-phenylprop-2-enimidoyl bromide: Similar reactivity but with a bromide group instead of chloride, which can affect the rate and selectivity of reactions.
N-Hydroxy-3-phenylprop-2-enimidoyl fluoride: More reactive due to the presence of a fluoride group, which can lead to different reaction pathways.
Uniqueness
N-Hydroxy-3-phenylprop-2-enimidoyl chloride is unique due to its balanced reactivity, making it suitable for a wide range of chemical transformations. Its chloride group provides a good leaving group for substitution reactions, while the hydroxyl group offers additional sites for functionalization.
特性
CAS番号 |
105363-16-4 |
|---|---|
分子式 |
C9H8ClNO |
分子量 |
181.62 g/mol |
IUPAC名 |
N-hydroxy-3-phenylprop-2-enimidoyl chloride |
InChI |
InChI=1S/C9H8ClNO/c10-9(11-12)7-6-8-4-2-1-3-5-8/h1-7,12H |
InChIキー |
PJTPQUZVZPDJOB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC(=NO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



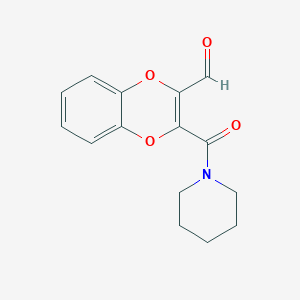

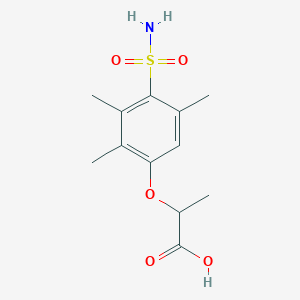
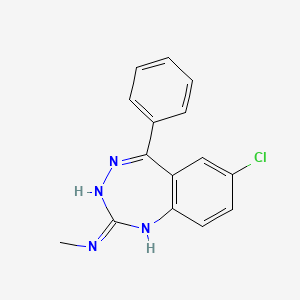
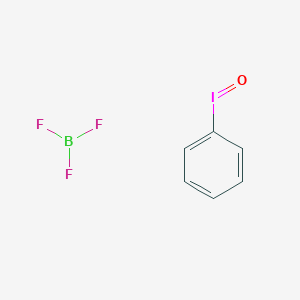
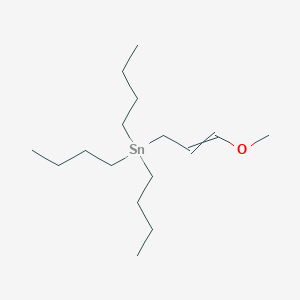


![N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine](/img/structure/B14317362.png)
![4,4'-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol)](/img/structure/B14317364.png)
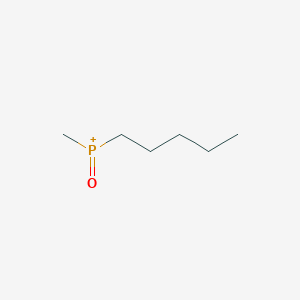
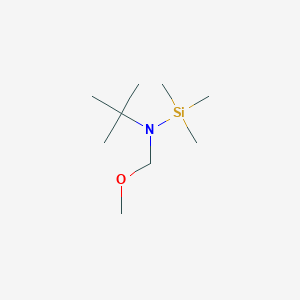
![[3-(Benzyloxy)-1,5-dimethoxy-9-oxo-9H-xanthen-4-yl]acetaldehyde](/img/structure/B14317374.png)
